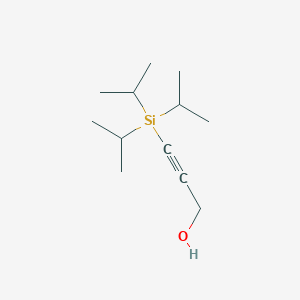

3-Triisopropylsilyl-2-propyn-1-OL

Description

Significance of Propargylic Alcohols as Versatile Synthetic Intermediates and Building Blocks

Propargylic alcohols, which are organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), are highly valued in organic synthesis. wikipedia.org Their structure, featuring multiple reactive sites, makes them exceptionally versatile building blocks for creating complex molecules. sci-hub.se The simplest stable example is propargyl alcohol (prop-2-yn-1-ol). wikipedia.org

The utility of propargylic alcohols stems from the reactivity of their functional groups. They can undergo a wide array of transformations, including:

Acting as carbocation precursors: In the presence of an acid catalyst, the hydroxyl group can be protonated and leave as a water molecule, generating a propargylic carbocation. This intermediate can then react with various nucleophiles. sci-hub.se

Electrophilic reactions of the alkyne: The triple bond can be attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. sci-hub.se

Nucleophilic character of the alcohol: The oxygen atom of the hydroxyl group can act as a nucleophile. sci-hub.se

Rearrangement reactions: Substituted propargylic alcohols can undergo catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.org

Conversion to allenes: The direct transformation of propargylic alcohols into allenes, which are important structural motifs in natural products and bioactive molecules, is a significant area of research. rsc.org

Oxidation: The alcohol can be oxidized to form propynal or propargylic acid. wikipedia.org

This diverse reactivity allows propargylic alcohols to serve as synthons for a variety of molecular frameworks, including isocryptolepine and γ-carboline derivatives. chemrxiv.org Their ability to participate in cascade cyclizations and C-H functionalization reactions further highlights their importance in constructing complex molecular architectures efficiently. chemrxiv.org

Strategic Importance of Silyl (B83357) Protection in Alkyne and Alcohol Chemistry

In multi-step organic syntheses, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organicchemistrytutor.commasterorganicchemistry.com This is where protecting groups become crucial. For molecules like propargylic alcohols, both the hydroxyl group and the terminal alkyne's acidic proton can be reactive under various conditions. wikipedia.orgmasterorganicchemistry.com

Silyl ethers are among the most common and effective protecting groups for alcohols. masterorganicchemistry.comchem-station.com They are formed by reacting the alcohol with a silyl halide (like a silyl chloride) in the presence of a mild base. harvard.edunih.gov The key advantages of using silyl groups include:

Ease of installation and removal: Silyl ethers are generally easy to form and can be removed (deprotected) under specific and mild conditions, often using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comharvard.edu The strength of the silicon-fluorine bond is the driving force for this cleavage. masterorganicchemistry.com

Tunable stability: The stability of the silyl ether can be adjusted by changing the alkyl groups on the silicon atom. chem-station.com Bulkier groups increase steric hindrance, making the silyl ether more stable to acidic conditions. chem-station.com The general order of stability is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). chem-station.com

The triisopropylsilyl (TIPS) group is particularly valuable due to its significant steric bulk. numberanalytics.com This bulkiness allows for the selective protection of less sterically hindered alcohols and provides high stability against a wide range of reaction conditions, yet it can be removed when needed. chem-station.comnumberanalytics.comnumberanalytics.com

For terminal alkynes, the acidic proton can be replaced by a trialkylsilyl group, which serves to protect the alkyne. This prevents unwanted reactions such as deprotonation by strong bases. harvard.edu Therefore, in a compound like 3-Triisopropylsilyl-2-propyn-1-OL, the TIPS group serves the dual purpose of protecting the terminal alkyne.

Research Landscape and Synthetic Utility of this compound

This compound is a specific propargylic alcohol where the terminal alkyne is protected by a bulky triisopropylsilyl (TIPS) group. chemspider.comnih.gov This strategic protection leaves the primary alcohol as the main site for synthetic transformations.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₄OSi |

| Average Mass | 212.409 Da |

| Monoisotopic Mass | 212.159642 Da |

| Appearance | Clear Oil |

(Data sourced from ChemSpider and Organic Syntheses) chemspider.comorgsyn.org

A key application of this compound is demonstrated in its use as a precursor for synthesizing more complex molecules. For instance, (rac)-4-Triisopropylsilyl-3-butyn-2-ol can be synthesized from triisopropylsilyl acetylene (B1199291) and acetaldehyde (B116499). orgsyn.org The alcohol functionality of this compound can be oxidized using reagents like manganese dioxide (MnO₂) to yield the corresponding aldehyde, 3-(Triisopropylsilyl)propiolaldehyde, or ketone. orgsyn.orgnih.gov These resulting carbonyl compounds are themselves valuable intermediates for further reactions, such as asymmetric transfer hydrogenation to produce chiral alcohols. orgsyn.org

The presence of the TIPS group on the alkyne ensures that it remains unreactive during these transformations, illustrating the strategic importance of silyl protection in modern synthetic chemistry. The compound provides a stable and versatile three-carbon unit for the construction of elaborate molecular targets.

Properties

IUPAC Name |

3-tri(propan-2-yl)silylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-13H,8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKJNJIXUXXARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CCO)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267086 | |

| Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104493-07-4 | |

| Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104493-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Triisopropylsilyl 2 Propyn 1 Ol and Analogous Structures

Classical and Stoichiometric Approaches to Silyl-Protected Propargylic Alcohols

Traditional methods for synthesizing silyl-protected propargylic alcohols often rely on stoichiometric reagents, which are consumed in the reaction. These methods are well-established and widely used for their reliability.

Alkynylation of Carbonyl Compounds (e.g., Grignard and Organozinc Reagents, Lithium Acetylides)

Alkynylation, the addition of a terminal alkyne to a carbonyl group, is a fundamental method for creating propargylic alcohols. wikipedia.org This reaction typically involves the formation of a metal acetylide intermediate.

Grignard Reagents: The reaction of a Grignard reagent, such as ethylmagnesium bromide, with a terminal alkyne like phenylacetylene (B144264) generates a magnesium acetylide. sciencemadness.org This strong nucleophile then attacks a carbonyl compound, for instance, benzophenone, to form the corresponding tertiary propargylic alcohol after an acidic workup. sciencemadness.org It is crucial that all reagents and equipment are completely dry to ensure the success of the reaction. sciencemadness.org

Organozinc Reagents: Organozinc compounds are also employed in the synthesis of propargylic alcohols. wikipedia.org Zinc acetylides, formed from terminal alkynes, can add to aldehydes and ketones. wikipedia.org These reactions are often catalyzed and can be performed under milder conditions compared to Grignard reactions. The resulting propargylic alcohols are versatile intermediates for further chemical transformations. wikipedia.org

Lithium Acetylides: Lithium acetylides, generated by deprotonating terminal alkynes with strong bases like n-butyllithium, are highly effective for the alkynylation of carbonyl compounds. wikipedia.orgnih.gov For example, lithium ethyl propiolate can be formed and then reacted with cyclopentanone (B42830) to produce a lithium alkoxide, which upon treatment with acetic acid yields the desired propargylic alcohol. wikipedia.org The slow addition of the carbonyl compound in the presence of a chiral lithium binaphtholate catalyst can lead to high yields and good to high enantioselectivities in the synthesis of chiral secondary and tertiary propargylic alcohols. organic-chemistry.org

| Reagent Type | Carbonyl Compound | Alkyne | Product | Key Features |

| Grignard Reagent sciencemadness.org | Benzophenone | Phenylacetylene | 1,1,3-triphenylprop-2-yn-1-ol | Requires anhydrous conditions. |

| Organozinc Reagent wikipedia.org | Aldehydes/Ketones | Terminal Alkynes | Propargylic Alcohols | Can be catalytic; versatile intermediates. |

| Lithium Acetylide wikipedia.orgorganic-chemistry.org | Cyclopentanone | Ethyl Propiolate | 1-(3-ethoxy-1-prop-1-ynyl)cyclopentan-1-ol | Slow addition can improve enantioselectivity. |

Direct Silylation of Terminal Propargylic Alcohols

Another classical approach involves the direct protection of a terminal propargylic alcohol with a silylating agent. This method is straightforward for preparing silyl-protected propargylic alcohols when the corresponding unprotected alcohol is readily available. The reaction typically involves a silyl (B83357) halide or triflate and a base to neutralize the acid generated. While effective, this method can sometimes be complicated by the reactivity of the propargylic alcohol itself. nih.gov

Catalytic Synthesis of Silyl-Protected Propargylic Alcohols

Catalytic methods offer significant advantages over stoichiometric approaches, including higher efficiency, milder reaction conditions, and the ability to achieve high levels of stereoselectivity.

Transition Metal-Free Catalysis (e.g., Base-Catalyzed Additions)

Recent advancements have led to the development of transition-metal-free catalytic systems for the synthesis of propargylic alcohols.

Base-Catalyzed Additions: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an efficient catalyst for the addition of trialkylsilylalkynes to a variety of aldehydes and ketones. organic-chemistry.org This method is operationally simple and tolerates a range of functional groups. organic-chemistry.org Additionally, simple carboxylate salts, such as quaternary ammonium (B1175870) pivalate, can catalyze the C-silylation of terminal alkynes under mild conditions. researchgate.net Base-promoted borylation of internal propargylic alcohols in an ionic liquid medium has also been developed to produce structurally diverse vinylboronates. rsc.org

Transition Metal-Catalyzed Alkynylation and Propargylation

Transition metals play a crucial role in many modern synthetic methods for propargylic alcohols. nih.gov

Alkynylation: A variety of transition metal catalysts, including those based on indium, copper, and zinc, are used to promote the alkynylation of aldehydes and ketones. For instance, an InBr3-Et3N system can catalyze the alkynylation of a wide range of aldehydes. organic-chemistry.org Copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides provides a chemo-selective route to homopropargylic alcohols. nih.gov

Propargylation: Gold catalysts have been shown to be effective in the propargylic substitution of propargylic alcohols with various nucleophiles. mdpi.com These reactions can proceed through different pathways, leading to a variety of products, including polysubstituted furans. mdpi.com

Asymmetric Catalysis in Propargylic Alcohol Synthesis

The development of asymmetric catalytic methods allows for the synthesis of enantioenriched propargylic alcohols, which are valuable chiral building blocks. nih.govrsc.org

Chiral Ligands and Metal Complexes: A number of chiral ligands and metal complexes have been developed to achieve high enantioselectivity in the addition of alkynes to aldehydes. nih.govorganic-chemistry.org For example, the use of a ProPhenol ligand with a dialkylzinc reagent catalyzes the enantioselective addition of a wide range of zinc alkynylides to various aldehydes. nih.gov Similarly, a combination of a chiral prolinol ether, a copper(I) salt, and a Brønsted acid can catalyze the cross-aldol coupling between aldehydes and ynals with high diastereo- and enantioselectivity. rsc.org Nickel-catalyzed asymmetric propargylation has also been developed for the synthesis of axially chiral allenes from racemic propargylic alcohol derivatives. nih.govacs.org Biocatalytic methods using enantiocomplementary alcohol dehydrogenases offer a green chemistry approach to producing enantiopure propargylic alcohols. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| TBAF organic-chemistry.org | Trialkylsilylalkynes, Aldehydes/Ketones | Silyl-protected Propargylic Alcohols | Transition metal-free, mild conditions. |

| InBr3-Et3N organic-chemistry.org | 1-Alkynes, Aldehydes | Propargylic Alcohols | Broad substrate scope. |

| ProPhenol/Dialkylzinc nih.gov | Zinc Alkynylides, Aldehydes | Enantioenriched Propargylic Alcohols | High yield and enantioselectivity. |

| Prolinol ether/CuI/PhCO2H rsc.org | Aldehydes, Ynals | Diastereo- and Enantioenriched Propargylic Alcohols | High stereoselectivity. |

| Alcohol Dehydrogenases acs.org | Racemic Propargylic Alcohols | Enantiopure Propargylic Alcohols | Biocatalytic, deracemization. |

Derivatization Strategies for the Formation of 3-Triisopropylsilyl-2-propyn-1-OL and Related Compounds

The formation of this compound is a prime example of alcohol derivatization, a fundamental strategy in organic synthesis. This process involves converting the hydroxyl group of a precursor molecule, in this case, propargyl alcohol, into a different functional group—a silyl ether. This derivatization is often employed as a protection strategy, where a reactive functional group is temporarily masked to prevent it from interfering with reactions at other sites in the molecule. libretexts.orgresearchgate.net The triisopropylsilyl (TIPS) group is particularly useful due to its steric bulk, which confers significant stability to the resulting silyl ether under various reaction conditions. fishersci.ca

The primary method for synthesizing this compound is the direct silylation of propargyl alcohol. This reaction involves treating propargyl alcohol with triisopropylsilyl chloride (TIPSCl) in the presence of a base. researchgate.netresearchgate.net The base, commonly a non-nucleophilic amine like imidazole (B134444) or triethylamine, serves to deprotonate the alcohol, forming a more nucleophilic alkoxide. libretexts.org This alkoxide then attacks the silicon atom of the silyl chloride in an SN2-type mechanism, displacing the chloride and forming the stable triisopropylsilyl ether. libretexts.org The silicon atom's larger size and longer bond lengths compared to carbon reduce steric hindrance, allowing the reaction to proceed efficiently. libretexts.org

Detailed Research Findings

An efficient and highly selective method for the silylation of alcohols and phenols utilizes triisopropylsilyl chloride with imidazole under microwave irradiation. researchgate.net This solvent-free approach demonstrates high yields and selectivity, particularly for primary alcohols over secondary and tertiary ones. researchgate.net For instance, when a mixture of a primary and a secondary alcohol was subjected to these conditions with a limited amount of TIPSCl, the primary alcohol was selectively silylated. researchgate.net

The general reaction is outlined below: R-OH + i-Pr3SiCl + Imidazole → R-O-TIPS + Imidazole-HCl

Research has demonstrated the effectiveness of this method for a variety of alcoholic and phenolic substrates. researchgate.net The conditions are generally mild, and the reaction times are significantly reduced by microwave heating compared to conventional methods. researchgate.net

Table 1: Silylation of Alcohols with TIPSCl and Imidazole under Microwave Irradiation researchgate.net

| Entry | Alcohol | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | 3 | 98 |

| 2 | 4-Chlorobenzyl alcohol | 2.5 | 96 |

| 3 | 1-Heptanol | 5 | 95 |

| 4 | Cyclohexanol | 15 | 90 |

| 5 | 2-Octanol | 10 | 92 |

| 6 | (-)-Menthol | 20 | 85 |

Reactions were performed using a 1:1.2:2 molar ratio of substrate:TIPSCl:imidazole.

The high selectivity of this method is a key advantage. For example, primary alcohols can be protected in the presence of secondary alcohols, and less sterically hindered phenols can be silylated over more hindered ones. researchgate.net This selectivity is crucial in the synthesis of complex molecules with multiple hydroxyl groups.

Table 2: Competitive Silylation of Alcohols researchgate.net

| Entry | Alcohol 1 | Alcohol 2 | Ratio (1:2) | Time (min) | Yield (%) 1 | Yield (%) 2 |

|---|---|---|---|---|---|---|

| 1 | Benzyl alcohol | Cyclohexanol | 1:1 | 15 | 95 | 0 |

| 2 | 1-Heptanol | 2-Octanol | 1:1 | 15 | 92 | 5 |

Reactions performed with one equivalent of TIPSCl.

Formation of Analogous Structures

The principles of silyl derivatization extend to the synthesis of a wide range of analogous structures, such as other silyl-protected propargylic alcohols. The stability of the silyl ether can be fine-tuned by selecting different alkyl or aryl groups on the silicon atom. fishersci.ca For example, trimethylsilyl (B98337) (TMS) ethers are more labile and easily cleaved, while tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are progressively more robust. fishersci.ca The stability towards hydrolysis generally increases in the order: Me3Si < Et3Si < tBuMe2Si < iPr3Si. fishersci.ca

Furthermore, related structures like substituted silyl propargylic alcohols can be synthesized. For instance, the synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol is achieved not by derivatizing an existing alcohol, but by reacting lithiated triisopropylsilyl acetylene (B1199291) with acetaldehyde (B116499). orgsyn.org This demonstrates an alternative route to creating more complex silyl-alkynyl alcohol structures. orgsyn.org This method involves the formation of a new carbon-carbon bond, expanding the library of accessible silyl-protected building blocks for organic synthesis.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Propargyl alcohol |

| Triisopropylsilyl chloride (TIPSCl) |

| Imidazole |

| Triethylamine |

| Benzyl alcohol |

| 4-Chlorobenzyl alcohol |

| 1-Heptanol |

| Cyclohexanol |

| 2-Octanol |

| (-)-Menthol |

| (rac)-4-Triisopropylsilyl-3-butyn-2-ol |

| Triisopropylsilyl acetylene |

| Acetaldehyde |

| Trimethylsilyl (TMS) ether |

Reactivity and Transformational Chemistry of 3 Triisopropylsilyl 2 Propyn 1 Ol

Reactivity of the Primary Hydroxyl Group

The primary alcohol in 3-Triisopropylsilyl-2-propyn-1-OL provides a reactive site for various functionalization reactions, including etherifications and nucleophilic substitutions.

Etherification and Related Coupling Transformations

The primary hydroxyl group of silyl-protected propargyl alcohols like this compound can be readily converted into ethers through Williamson ether synthesis. This reaction typically involves deprotonation of the alcohol with a base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing side reactions.

In addition to standard etherification, the hydroxyl group can participate in various coupling reactions. For instance, it can direct palladium-catalyzed cross-coupling reactions. While direct coupling of the hydroxyl group itself is challenging due to its poor leaving group ability, it can be activated to facilitate C-O bond formation. nih.gov The hydroxyl group's ability to form a transient palladium alkoxide can direct the regioselectivity of reactions on other parts of the molecule. nih.gov

| Reaction Type | Reagents | Product Type | Notes |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Propargyl Ether | A standard method for forming C-O bonds. |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), PPh₃, Nucleophile (e.g., phenol) | Aryl Propargyl Ether | Allows for etherification under milder, neutral conditions. |

| O-Arylation | Aryl Halide, Palladium or Copper Catalyst | Aryl Propargyl Ether | Requires activation of the hydroxyl group or specialized catalysts. |

Nucleophilic Substitutions (e.g., Gold-Catalyzed Processes)

The hydroxyl group of propargyl alcohols can be substituted by various nucleophiles. libretexts.org These reactions often require activation of the hydroxyl group to convert it into a better leaving group. chemistrysteps.com A common strategy involves protonation under acidic conditions, followed by attack of the nucleophile in an Sₙ1 or Sₙ2 fashion. libretexts.orgchemistrysteps.com

In recent years, gold catalysis has emerged as a powerful tool for activating propargylic alcohols. nsf.govnih.govucl.ac.uk Cationic gold(I) catalysts are particularly effective due to their strong affinity for alkynes (alkynophilicity). nsf.gov This interaction facilitates the departure of the hydroxyl group and generates a stabilized carbocationic intermediate, which is then susceptible to nucleophilic attack. Gold-catalyzed reactions of propargylic alcohols can lead to propargylic substitution products where the hydroxyl group is replaced by a carbon, nitrogen, or oxygen nucleophile. nih.govucl.ac.uknih.gov For example, the reaction of a silyl-protected propargyl alcohol with a 1,3-dicarbonyl compound in the presence of a gold catalyst can yield polysubstituted furans via a propargylic substitution followed by cycloisomerization. nih.gov

A competing and often dominant reaction pathway for propargyl alcohols under gold or acid catalysis is the Meyer-Schuster rearrangement. wikipedia.orgrsc.org This reaction involves a 1,3-hydroxyl shift to form an α,β-unsaturated ketone or aldehyde. wikipedia.orgrsc.org The bulky triisopropylsilyl group in this compound can influence the propensity for substitution versus rearrangement.

| Catalyst/Reagent | Nucleophile | Reaction Type | Product | Reference |

| AuBr₃/AgOTf | 1,3-Dicarbonyl Compounds | Propargylic Substitution / Cycloisomerization | Polysubstituted Furans | nih.gov |

| Gold(I) Catalyst | Various (O, N, C nucleophiles) | Propargylic Substitution | Substituted Alkynes | nih.govucl.ac.uk |

| Strong Acid | Halide ions (e.g., from HBr) | Nucleophilic Substitution (Sₙ2-type) | Propargyl Halides | youtube.com |

| Gold(I) Catalyst | (self-rearrangement) | Meyer-Schuster Rearrangement | α,β-Unsaturated Carbonyl | nsf.govrsc.org |

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond, protected by the sterically demanding triisopropylsilyl group, is a hub for a diverse array of chemical transformations.

Addition Reactions to the Carbon-Carbon Triple Bond (e.g., Hydrosilylation)

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the alkyne. wikipedia.org This reaction is a highly efficient method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. The hydrosilylation of propargylic alcohols can be catalyzed by various transition metals, with platinum complexes being particularly effective and well-studied. rsc.orgrsc.orgnih.govqub.ac.ukresearchgate.net

For propargylic alcohols, platinum-catalyzed hydrosilylation typically exhibits high regioselectivity, with the silyl (B83357) group adding to the β-carbon (the carbon further from the hydroxyl group) to yield the (E)-isomer as the major product. rsc.orgrsc.orgresearchgate.net The use of a PtCl₂/XPhos catalyst system has been shown to be robust, tolerant of various functional groups, and effective even at low catalyst loadings. rsc.orgresearchgate.net The bulky TIPS group on the alkyne influences the approach of the catalyst and reagent, reinforcing the regiochemical outcome.

| Catalyst System | Silane | Product Regio/Stereochemistry | Key Features | Reference |

| PtCl₂/XPhos | Phenyldimethylsilane | β-(E)-vinylsilane | High yield, excellent selectivity, tolerant of functionality. | rsc.orgrsc.orgresearchgate.net |

| Karstedt's catalyst | Triethylsilane | Mixture of isomers | Often less selective than modern ligand-based systems. | rsc.org |

| Rhodium complexes | Various silanes | β-(Z)-vinylsilanes | Can provide complementary stereoselectivity to platinum. | rsc.org |

| Copper complexes | Diphenylsilane | α-vinylsilane | Can favor silylation at the carbon proximal to an aryl group. | nih.gov |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions for Heterocycle Formation)

The alkyne functionality of this compound can participate in cycloaddition reactions to construct various heterocyclic rings. Among the most important of these is the [3+2] cycloaddition, a powerful method for synthesizing five-membered heterocycles. nih.govmdpi.com

A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net While this compound has a protected alkyne, the silyl group can be readily removed in situ using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the terminal alkyne required for the cycloaddition. nih.gov This allows for one-pot procedures where the alkyne is deprotected and immediately undergoes cycloaddition. The use of silylalkynes can also direct the regioselectivity of cycloadditions with certain dipoles. nih.gov

| Dipole | Catalyst/Conditions | Heterocycle Product | Notes | Reference |

| Organic Azide (R-N₃) | 1. TBAF (desilylation) 2. Cu(I) source | 1,4-Disubstituted 1,2,3-Triazole | Classic "click" reaction for triazole synthesis. | nih.govresearchgate.net |

| Nitrile Oxide (R-CNO) | Thermal or catalytic | 3,5-Disubstituted Isoxazole (B147169) | A common method for isoxazole ring formation. | mdpi.com |

| Sydnone | Thermal or Cu(I) | Polysubstituted Pyrazole (B372694) | Provides access to pyrazole derivatives. | nih.gov |

| Nitrone | Thermal | Substituted Isoxazolidine | Reaction proceeds with high regio- and stereoselectivity. | mdpi.com |

Cross-Coupling Reactions (e.g., Sonogashira Coupling, Palladium-Catalyzed Alkyne Coupling)

The silyl-protected alkyne can engage in a variety of powerful palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a fundamental C-C bond-forming reaction. gold-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org To utilize this compound in a Sonogashira reaction, the TIPS group must first be cleaved to reveal the terminal alkyne. This deprotection is typically achieved with a fluoride reagent like TBAF and can often be performed in the same pot as the coupling reaction. nih.gov

The C(sp)-Si bond itself can also be activated for cross-coupling. Palladium catalysts can mediate the coupling of silylalkynes with various partners. nih.govnih.govelsevierpure.comudel.edu These reactions offer an alternative to traditional methods and can provide access to complex molecular architectures, such as benzosiloles and other fused siloles. nih.gov The reactivity in these couplings depends on the specific palladium catalyst, ligands, and reaction conditions employed.

| Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted Alkyne | gold-chemistry.orgwikipedia.orglibretexts.org |

| Sila-Sonogashira Coupling | Aryl Halide | Pd(OAc)₂/Ligand | Aryl-substituted Alkyne | udel.edu |

| Annulation Reaction | 2-Silylaryl Bromide | Palladium Catalyst | Benzosilole | nih.gov |

| Silylacylation | Alkyne with Carbonyl | Pd₂(dba)₃/IPr | Functionalized Alkenylsilane | nih.govresearchgate.net |

Strategic Role and Transformations of the Triisopropylsilyl (TIPS) Group

The triisopropylsilyl (TIPS) group is more than just a placeholder; its significant steric bulk and electronic properties play a crucial role in directing the outcome of chemical reactions.

TIPS as a Sterically Demanding Protecting Group for Alcohols and Alkynes

A primary function of the TIPS group is to act as a protecting group, a temporary modification that masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.com The large size of the three isopropyl substituents provides substantial steric hindrance around the silicon atom and the atom to which it is attached. researchgate.net

This steric bulk makes the TIPS group an exceptionally useful protecting group for alcohols. researchgate.net The formation of a TIPS ether by reacting an alcohol with triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole (B134444) is a common strategy. researchgate.net This protection is robust and can withstand a variety of reaction conditions that might otherwise affect a free hydroxyl group. masterorganicchemistry.com

Similarly, the TIPS group is frequently employed to protect terminal alkynes. scielo.org.mx This is particularly important in reactions like the Sonogashira coupling, where a protected alkyne is necessary to ensure that the coupling occurs at the desired position. scielo.org.mx The stability of the TIPS-protected alkyne is often greater than that of smaller silyl-protected alkynes, such as those with a trimethylsilyl (B98337) (TMS) group, which can be labile under certain reaction conditions. scielo.org.mx

The selective removal (deprotection) of the TIPS group is also a key aspect of its utility. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are commonly used to cleave the silicon-oxygen or silicon-carbon bond due to the high strength of the resulting silicon-fluoride bond. harvard.edu The differential stability of various silyl ethers allows for selective deprotection strategies in complex syntheses. masterorganicchemistry.com For instance, a TMS group can often be removed in the presence of a more robust TIPS group. nih.gov

Table 1: Comparison of Common Silyl Protecting Groups

| Protecting Group | Abbreviation | Steric Bulk | Stability to Acid | Stability to Base |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Small | Low | Low |

| Triethylsilyl | TES | Medium | Moderate | Moderate |

| tert-Butyldimethylsilyl | TBDMS/TBS | Medium-Large | High | High |

| Triisopropylsilyl | TIPS | Large | Very High | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very Large | Very High | Very High |

Transformations Involving the Carbon-Silicon Bond (e.g., Protiodesilylation)

The carbon-silicon (C-Si) bond in alkynylsilanes like this compound can undergo specific transformations, most notably protiodesilylation. This reaction involves the cleavage of the C-Si bond and its replacement with a carbon-hydrogen bond, effectively removing the silyl group and regenerating the terminal alkyne.

Protiodesilylation can be achieved under mild conditions, such as treatment with potassium carbonate in methanol (B129727) for less hindered silanes. nih.gov For more sterically hindered groups like TIPS, stronger reagents like TBAF in tetrahydrofuran (B95107) (THF) are often employed. nih.gov The ability to selectively remove the TIPS group is a cornerstone of its use as a protecting group in multi-step syntheses. nih.gov

The activation of the C-Si bond towards cleavage can be influenced by the coordination state of the silicon atom. The formation of hyper-coordinate silicon species, such as penta- or hexa-coordinate complexes, can activate the C-Si bond towards electrophilic cleavage. nih.gov

Influence on Regioselectivity and Stereoselectivity in Chemical Transformations

The steric bulk of the TIPS group can significantly influence the regioselectivity and stereoselectivity of reactions occurring at or near the protected functional group. researchgate.net Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.com

In reactions involving the alkyne, the TIPS group can direct the approach of reagents to the less hindered side of the molecule, thereby controlling the stereochemical outcome. For example, in hydrotelluration reactions of hydroxy alkynes, the TIPS group has been successfully used as a regio-directing group. scielo.br

The presence of a participating protecting group can directly or indirectly affect the stereochemical outcome of a reaction. researchgate.net While the TIPS group is not typically considered a participating group in the way an acyl group might be in glycosylation, its steric presence is a dominant factor in controlling the approach of reagents and thus the stereochemistry of the products formed.

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement and Analogues)

Propargyl alcohols, such as this compound, are known to undergo a variety of rearrangement reactions, with the Meyer-Schuster rearrangement being a prominent example. wikipedia.orgsynarchive.com

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com The reaction proceeds through a formal 1,3-hydroxyl shift and subsequent tautomerization. rsc.org For a terminal alkyne, the product is an α,β-unsaturated aldehyde, while an internal alkyne yields an α,β-unsaturated ketone. wikipedia.org

The mechanism involves the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the protonated hydroxy group to form an allene (B1206475) intermediate. wikipedia.org Keto-enol tautomerization then leads to the final α,β-unsaturated carbonyl compound. wikipedia.org

In the case of tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, which produces α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

The Meyer-Schuster rearrangement can be promoted by various catalysts, including traditional acids, as well as transition metal catalysts like gold(I) complexes. nsf.govresearchgate.net The choice of catalyst can be crucial in selectively promoting the desired rearrangement over other possible reaction pathways. rsc.org

Table 2: Key Rearrangement Reactions of Propargyl Alcohols

| Rearrangement | Starting Material | Product | Key Features |

|---|---|---|---|

| Meyer-Schuster | Secondary or Tertiary Propargyl Alcohol | α,β-Unsaturated Ketone or Aldehyde | Acid-catalyzed, involves a 1,3-hydroxyl shift. wikipedia.orgsynarchive.com |

| Rupe | Tertiary Propargyl Alcohol | α,β-Unsaturated Methyl Ketone | Competes with Meyer-Schuster for tertiary alcohols. wikipedia.org |

Advanced Applications in Complex Organic Synthesis and Materials Science

Building Block for Natural Product Synthesis

The intricate and stereochemically rich architectures of natural products present formidable challenges to synthetic chemists. chemconnections.org 3-Triisopropylsilyl-2-propyn-1-OL serves as a valuable C3 synthon, enabling the construction of complex carbon skeletons with high levels of control. The TIPS-protected alkyne can be carried through multiple synthetic steps before its eventual deprotection and elaboration, while the hydroxyl group provides a handle for chain extension, oxidation, or coupling reactions.

One notable application is in the synthesis of macrolactones and other complex polyketide-derived natural products. The propargyl alcohol moiety can be incorporated into a growing carbon chain, and the alkyne can later be stereoselectively reduced to either a cis- or trans-alkene, a common structural motif in many natural products. For instance, in synthetic strategies targeting molecules like Jasplakinolide, a cyclic depsipeptide, silyl-protected intermediates are crucial for constructing key fragments before macrolactonization. nih.gov Similarly, in the synthesis of the lipase (B570770) inhibitor Tetrahydrolipstatin, the strategic use of silyl (B83357) protecting groups on hydroxyl functions is essential for achieving the desired stereochemistry. nih.gov The bulky TIPS group can influence the facial selectivity of reactions at adjacent stereocenters, guiding the formation of the correct diastereomer.

Table 1: Examples of Natural Product Classes Synthesized Using Silyl-Protected Propargyl Alcohol Scaffolds

| Natural Product Class | Key Structural Motif | Role of 3-TIPS-2-propyn-1-OL Moiety |

| Macrolide Antibiotics | Large lactone ring with multiple stereocenters | Source of a three-carbon unit; alkyne serves as a precursor to Z- or E-alkenes. |

| Polyether Ionophores | Chains of tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings | Used to construct acyclic precursors for subsequent oxidative cyclization. |

| Diterpene Alkaloids | Complex polycyclic nitrogen-containing structures | Incorporation of a functionalized side chain for later ring formation. nih.gov |

| Cyclic Depsipeptides | Macrocycles containing ester and amide bonds | Fragment coupling and introduction of specific stereochemistry. nih.gov |

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The rational design and synthesis of novel bioactive molecules is a cornerstone of drug discovery. nih.govresearchgate.net this compound and its derivatives, such as triisopropylsilyl acetylene (B1199291), are pivotal intermediates in the pharmaceutical industry. zmsilane.com They facilitate the precise and selective modification of molecular structures, which is critical for optimizing the efficacy and stability of active pharmaceutical ingredients (APIs). zmsilane.com

The use of this building block simplifies complex chemical transformations by allowing for the stepwise construction of molecules. zmsilane.com The TIPS-protected alkyne can participate in a variety of coupling reactions, such as Sonogashira, Heck, and Glaser couplings, to form carbon-carbon bonds and assemble the core structures of targeted bioactive compounds. After the main skeleton is constructed, the TIPS group can be selectively removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF) to reveal the terminal alkyne, which can then be further functionalized. This strategy minimizes the formation of byproducts and ensures high purity of the final API. zmsilane.com For example, this approach is employed in the synthesis of novel enzyme inhibitors, receptor antagonists, and antiviral agents where a terminal alkyne or a derivative thereof is a key pharmacophore.

Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Tetrahydropyridines, Triazoles, Tetrahydrofurans)

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound is an excellent precursor for a variety of these important ring systems.

Triazoles: The alkyne functionality is a perfect substrate for [3+2] cycloaddition reactions with azides, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". beilstein-journals.orgmdpi.comorganic-chemistry.org Reacting a derivative of 3-TIPS-2-propyn-1-OL with an organic azide (B81097) yields a 1,4-disubstituted-1,2,3-triazole, a scaffold with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net The hydroxyl group can be used to tether the triazole to other molecules or can be converted into an azide itself for the synthesis of bis-triazoles.

Tetrahydrofurans: Substituted tetrahydrofurans are core structures in numerous natural products with antitumor and antimicrobial activities. nih.gov Synthetic routes to these compounds often involve the cyclization of a precursor containing a hydroxyl group and an alkene or alkyne. The hydroxyl group of 3-TIPS-2-propyn-1-OL can act as an internal nucleophile, attacking the alkyne (after activation) in an intramolecular cyclization to form a furan (B31954) or, after reduction, a tetrahydrofuran ring. organic-chemistry.org Alternatively, it can be used in intermolecular reactions where it adds to an activated alkene or epoxide to initiate a sequence leading to tetrahydrofuran formation. researchgate.netmdpi.com

Oxazoles: The oxazole (B20620) ring is present in many marine natural products and synthetic molecules with diverse biological activities. nih.gov One common synthesis method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov Derivatives of 3-TIPS-2-propyn-1-OL, such as the corresponding aldehyde (3-triisopropylsilyl-2-propynal), can be used in this reaction to produce 5-substituted oxazoles bearing the TIPS-ethynyl group. This group can then be further modified, making this a powerful route to highly functionalized oxazoles. organic-chemistry.org

Tetrahydropyridines: These six-membered nitrogen heterocycles are important pharmacophores. The carbon backbone of 3-TIPS-2-propyn-1-OL can be incorporated into precursors for ring-closing metathesis (RCM) reactions. organic-chemistry.org For example, the alcohol can be converted to an amine and then N-allylated. A subsequent RCM reaction can then form the tetrahydropyridine (B1245486) ring system.

Table 2: Heterocycle Synthesis from 3-TIPS-2-propyn-1-OL

| Heterocycle | General Reaction Type | Role of 3-TIPS-2-propyn-1-OL |

| 1,2,3-Triazole | [3+2] Azide-Alkyne Cycloaddition | Provides the alkyne component for the cycloaddition. mdpi.com |

| Tetrahydrofuran | Intramolecular Cyclization | Serves as a precursor containing both the nucleophile (OH) and electrophile (alkyne). nih.govorganic-chemistry.org |

| Oxazole | van Leusen Reaction / Cyclization | The corresponding aldehyde derivative reacts with TosMIC to form the oxazole ring. nih.govresearchgate.net |

| Tetrahydropyridine | Ring-Closing Metathesis (RCM) | Forms part of the acyclic diene precursor for the RCM reaction. organic-chemistry.org |

Contributions to Stereo- and Regioselective Synthesis

Stereoselectivity (favoring the formation of one stereoisomer over another) and regioselectivity (favoring bond formation at one position over another) are critical for the synthesis of enantiomerically pure compounds. khanacademy.orgyoutube.com The bulky triisopropylsilyl (TIPS) group of 3-TIPS-2-propyn-1-OL is a powerful tool for controlling both of these aspects.

In reactions involving the triple bond, the steric hindrance from the large TIPS group can effectively block one face of the alkyne, forcing incoming reagents to attack from the less hindered side. This is particularly important in addition reactions, where the stereochemistry of the resulting alkene is dictated by the direction of approach.

For regioselectivity, the TIPS group's influence is evident in reactions like hydroboration or hydrometalation of the alkyne. The electronic and steric properties of the silyl group direct the addition of the metal to the terminal carbon, leading to a single regioisomer. This high degree of control is essential for ensuring that subsequent transformations, such as cross-coupling reactions, occur at the desired position. nih.gov Furthermore, in reactions involving the hydroxyl group, such as asymmetric epoxidation of a nearby double bond, the TIPS-alkyne unit can act as a coordinating group or a steric directing element, influencing the facial selectivity of the oxidant and leading to high enantiomeric excess in the product.

Development of Silicon-Containing Polymeric and Hybrid Materials

Silicon-containing polymers are a class of materials with unique properties, including high thermal stability, gas permeability, and interesting optoelectronic characteristics. mdpi.com They have found applications as conducting polymers, organic light-emitting diodes (OLEDs), and sensors. mdpi.com Terminal alkynes are valuable monomers for the synthesis of conjugated polymers via methods like Sonogashira polycondensation.

This compound serves as a functional monomer precursor. The TIPS group protects the alkyne during initial functionalization via the hydroxyl group. For instance, the alcohol can be esterified with a diacid chloride or reacted with a diisocyanate to form a polyester (B1180765) or polyurethane backbone, respectively. Following polymerization, the TIPS groups can be removed to reveal a series of pendant terminal alkyne groups along the polymer chain. These alkynes can then be used for post-polymerization modification, such as "clicking" on functional side chains or cross-linking the polymer to form a robust network material.

This approach also enables the creation of advanced hybrid materials. For example, polymers functionalized with the propargyl alcohol moiety can be grafted onto surfaces or blended with other materials like lipids to form structured polymer-lipid hybrid systems for applications in drug delivery or biosensing. nih.gov

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms

The reactions involving 3-Triisopropylsilyl-2-propyn-1-ol and related propargyl alcohols often proceed through complex mechanisms involving various intermediates. The elucidation of these pathways is critical for controlling reaction outcomes.

Carbocation Intermediates

Carbocations are key reactive intermediates in many organic reactions. libretexts.org In the context of reactions involving alkynes and alcohols, such as the Prins reaction, the formation of carbocationic intermediates is often postulated. beilstein-journals.org While direct observation of a carbocation derived from this compound is not explicitly detailed in the provided results, the general principles of carbocation chemistry are applicable. Carbocations are electron-deficient species that can undergo rearrangements to form more stable structures. libretexts.org The stability of a carbocation is influenced by the number of connected carbon atoms (tertiary > secondary > primary) and by resonance effects. libretexts.orgvaia.com For instance, benzylic and allylic carbocations gain significant stability through charge delocalization. libretexts.org In reactions of similar propargyl alcohols, the formation of carbocation intermediates has been proposed to occur, for example, during acid-catalyzed reactions or SN1-type substitutions. ethernet.edu.etescholarship.org

Cooperative and Cascade Catalysis

Cooperative and cascade catalysis represent efficient strategies for synthesizing complex molecules from simple precursors in a single operation. While specific examples detailing cooperative or cascade catalysis directly involving this compound are not prevalent in the search results, the principles are broadly applicable to organic synthesis. For instance, cycloaddition reactions, a powerful tool in organic synthesis, can be part of cascade sequences. scielo.br Organocatalysis, which has gained prominence, often employs cooperative principles to achieve high efficiency and enantioselectivity. scielo.br The functional groups present in this compound (a hydroxyl group and a silyl-protected alkyne) make it a potential candidate for cascade reactions where both functionalities are sequentially or concertedly transformed.

Quantum-Chemical and Density Functional Theory (DFT) Applications

Quantum-chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms, predicting molecular properties, and understanding electronic structures. temple.edusuperfri.org

DFT methods are employed to calculate the structures and energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. scielo.brrsc.org This allows for the elucidation of reaction pathways and the prediction of reaction kinetics and thermodynamics. For example, DFT calculations have been used to investigate the mechanisms of cycloaddition reactions, revealing the stereochemical and regiochemical outcomes. scielo.brmdpi.com The choice of functional and basis set is crucial for obtaining accurate results. molpro.netresearchgate.net DFT has been applied to study a wide range of chemical systems, from organic molecules to materials, demonstrating its versatility and power. temple.eduaps.orgresearchgate.net

| Application Area | Description | Key Insights from DFT |

|---|---|---|

| Reaction Mechanism Elucidation | Mapping potential energy surfaces to identify transition states and intermediates. | Determination of reaction pathways, activation energies, and the feasibility of proposed mechanisms. scielo.brrsc.org |

| Structural and Electronic Properties | Calculation of molecular geometries, bond lengths, bond angles, and electronic properties like band gaps. | Prediction of stable conformations and understanding of electronic structure. aps.orgresearchgate.net |

| Spectroscopic Properties | Calculation of vibrational frequencies for comparison with experimental IR and Raman spectra. | Aid in the identification and characterization of molecules. superfri.org |

Kinetic and Stereochemical Pathway Analysis

The study of reaction kinetics provides quantitative information about reaction rates and the factors that influence them. Stereochemical analysis, on the other hand, reveals the three-dimensional arrangement of atoms in the products.

Kinetic studies on reactions of similar compounds, like 1-phenyl-2-propyn-1-one, have been conducted to understand the reaction mechanism. psu.edu These studies often involve determining the order of the reaction with respect to each reactant and measuring the effect of solvent and temperature on the reaction rate. psu.edukyoto-u.ac.jp For instance, the absence of a kinetic isotope effect can suggest a stepwise mechanism where proton transfer is not the rate-determining step. psu.edu The stereochemical outcome of a reaction is often dictated by the mechanism. For example, concerted reactions, such as many cycloadditions, are often stereospecific. The analysis of the stereochemistry of the products can therefore provide valuable information about the transition state geometry.

| Kinetic Parameter | Method of Determination | Significance |

|---|---|---|

| Reaction Rate Constant | Monitoring reactant or product concentration over time. | Quantifies the speed of a reaction. kyoto-u.ac.jp |

| Reaction Order | Varying the concentration of one reactant while keeping others constant. | Reveals how the rate depends on the concentration of each reactant. psu.edu |

| Activation Energy | Measuring the rate constant at different temperatures (Arrhenius plot). | Indicates the energy barrier that must be overcome for the reaction to occur. kyoto-u.ac.jp |

| Kinetic Isotope Effect | Comparing the reaction rates of isotopically labeled and unlabeled reactants. | Provides insight into bond-breaking and bond-forming steps in the transition state. psu.edu |

Spectroscopic and Structural Characterization of Key Intermediates

The direct observation and characterization of reactive intermediates are challenging but provide definitive evidence for a proposed reaction mechanism. Spectroscopic techniques are invaluable for this purpose.

While specific spectroscopic data for intermediates derived from this compound were not found, the general approach involves using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to identify and characterize transient species. For example, NMR spectroscopy has been used to observe stable carbocations in solution. libretexts.org In the study of the reaction of 2-propyn-1-ol with OH radicals, computational methods were used to predict the structures of intermediates, which could then be potentially identified through spectroscopic analysis. researchgate.net The combination of experimental spectroscopy and computational chemistry is a powerful strategy for characterizing fleeting intermediates.

Analytical and Process Methodologies Involving 3 Triisopropylsilyl 2 Propyn 1 Ol

Role in Derivatization for Enhanced Chromatographic Analysis

The chemical structure of 3-triisopropylsilyl-2-propyn-1-ol, featuring a bulky triisopropylsilyl (TIPS) group, makes it an interesting subject for chromatographic analysis. Derivatization is a common strategy to improve the chromatographic behavior of analytes, and the inherent properties of this silylated propargyl alcohol lend themselves to such applications. greyhoundchrom.com The primary goals of derivatization are to increase volatility, reduce polarity, and enhance detectability for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). research-solution.commdpi.com

The introduction of a silyl (B83357) group, such as the triisopropylsilyl group, is a classic and widely used derivatization procedure for metabolome analysis by GC-MS. nih.gov This process, known as silylation, replaces active hydrogen atoms in functional groups like alcohols, phenols, and carboxylic acids with a silyl group. youtube.comsigmaaldrich.com In the case of this compound, the propargyl alcohol is already derivatized with a TIPS group, which significantly increases its volatility and reduces its polarity compared to the parent propargyl alcohol. This makes it more amenable to GC analysis, preventing unwanted interactions as it travels through the chromatographic column. youtube.com

For GC-MS analysis, silylation is a crucial step for many polar compounds. researchgate.net The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with steric hindrance also playing a role. sigmaaldrich.com The triisopropylsilyl group in this compound serves this purpose, rendering the molecule suitable for GC-based separation and analysis. Without such derivatization, polar compounds like alcohols often show poor peak shape or no response at all in GC analysis. sigmaaldrich.com

While the TIPS group enhances GC performance, further derivatization of the alkyne or the remaining hydroxyl group can be employed for other chromatographic techniques. For HPLC analysis, where volatility is not a prerequisite, derivatization focuses on introducing chromophores or fluorophores to enhance UV or fluorescence detection. nih.gov For alkynes that lack strong UV chromophores, derivatization is often necessary for sensitive HPLC detection. nih.gov One method involves the formation of stable dicobalthexacarbonyl complexes with the alkyne moiety. nih.govnih.gov This reaction is specific to alkynes and allows for their unambiguous identification and capture from complex mixtures. nih.gov

The table below summarizes derivatization strategies applicable to compounds like this compound for enhanced chromatographic analysis.

| Chromatographic Technique | Derivatization Strategy | Purpose | Target Functional Group | Example Reagent/Method |

| Gas Chromatography (GC) | Silylation | Increase volatility, decrease polarity | Hydroxyl | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com |

| HPLC-UV/FLD | Introduction of Chromophore/Fluorophore | Enhance UV or Fluorescence detection | Hydroxyl, Alkyne | 3,5-Dinitrobenzoyl chloride nih.gov |

| HPLC | Complexation | Enhance detection and separation | Alkyne | Dicobalt octacarbonyl (Co₂(CO)₈) nih.govnih.gov |

| HPLC-MS | Introduction of Ionizable Groups | Improve ionization efficiency | Hydroxyl, Carboxyl | N,N-dimethylethylenediamine (DMED) nih.gov |

It is important to note that while silylation is beneficial, it can sometimes lead to unexpected gas-phase reactions within the mass spectrometer, particularly with advanced instrumentation like Orbitrap GC-MS, which can complicate spectral interpretation. wiley.com

Optimization of Reaction Conditions and Process Efficiency

The synthesis of silylated propargyl alcohols like this compound involves the protection of the terminal alkyne in propargyl alcohol. The optimization of these reactions is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency. Key parameters that are often manipulated include the choice of silylating agent, solvent, temperature, reaction time, and catalyst. sigmaaldrich.comnih.gov

A representative synthesis for a closely related compound, (rac)-4-triisopropylsilyl-3-butyn-2-ol, provides insight into typical reaction conditions. orgsyn.org This synthesis involves the reaction of triisopropylsilyl acetylene (B1199291) with acetaldehyde (B116499) in the presence of a strong base at low temperatures. orgsyn.org The optimization of such a process would involve screening different bases, solvents, and temperature profiles.

The following table outlines key variables and their potential impact on the synthesis of silylated propargyl alcohols, based on established synthetic procedures for similar compounds. orgsyn.org

| Parameter | Variable | Effect on Reaction | Example from Literature |

| Base | n-Butyllithium (n-BuLi), tert-Butyllithium (t-BuLi) | Deprotonates the terminal alkyne to form the acetylide. The choice of base can affect reactivity and side reactions. | t-BuLi is used to deprotonate triisopropylsilyl acetylene. orgsyn.org |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether | Solvates the reactants and intermediates. The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. | Dry THF is used as the solvent. orgsyn.org |

| Temperature | -78 °C to Room Temperature | Controls the reaction rate and selectivity. Low temperatures are often required for reactions involving organolithium reagents to prevent side reactions. | The reaction is initiated at -40 °C. orgsyn.org |

| Reaction Time | Minutes to Hours | The duration required for the reaction to go to completion. Optimization aims to find the shortest time for maximum conversion. | The reaction mixture is stirred for 30 minutes after base addition and 20 minutes after aldehyde addition. orgsyn.org |

| Workup | Quenching with saturated aqueous NH₄Cl | Neutralizes the reaction mixture and removes unreacted reagents. | The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. orgsyn.org |

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. For instance, the silylation of alcohols has been successfully carried out in deep eutectic solvents (DES) like choline (B1196258) chloride/urea, which serve as a green reaction medium. researchgate.net Furthermore, the use of high-throughput experimentation (HTE) and machine learning algorithms is an emerging trend for the rapid optimization of reaction conditions, allowing for the exploration of a large parameter space to find the global optimum for yield, selectivity, or other objectives. nih.govsemanticscholar.org

For the specific transformation of internal propargyl alcohols, regioselectivity is a major challenge. Studies have shown that novel silanes, such as glycidyl (B131873) silanes, can direct the regioselective hydrosilylation of internal propargyl alcohols in the presence of a platinum catalyst. chemrxiv.org The optimization of such reactions involves screening different silanes, catalysts, and temperatures to achieve high yields and regioselectivity. chemrxiv.org The kinetics of silylation reactions can also be influenced by non-covalent interactions, with studies showing that matching large substituents on both the alcohol and the silyl chloride can lead to significant rate enhancements. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Triisopropylsilyl-2-propyn-1-OL, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via silylation of propargyl alcohol derivatives. Key steps include protecting the hydroxyl group, followed by triisopropylsilyl chloride (TIPSCl) introduction under inert conditions. Optimization strategies involve:

-

Catalyst selection : Use of imidazole or DMAP to enhance silylation efficiency .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require rigorous drying to avoid hydrolysis.

-

Temperature control : Reactions performed at 0–25°C minimize side-product formation.

-

Yield monitoring : GC-MS or HPLC analysis helps track intermediate purity.

Synthetic Route Catalyst Solvent Yield Range Propargyl alcohol + TIPSCl Imidazole DCM 65–75% Alkynyl Grignard + TIPSCl DMAP THF 70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the TIPS group’s δ 1.0–1.2 ppm (Si-CH(CH₃)₂) and the propargyl alcohol’s hydroxyl proton (δ 2.5–3.5 ppm, broad). Coupling patterns distinguish between terminal and internal alkynes .

- IR Spectroscopy : A sharp O-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) confirm functionality.

- Mass Spectrometry : High-resolution MS (HRMS) identifies [M+H]⁺ peaks and fragmentation patterns (e.g., loss of TIPS group at m/z 143).

Advanced Research Questions

Q. How do steric effects of the triisopropylsilyl group influence the reactivity of this compound in alkyne-based transformations?

- Methodological Answer : The bulky TIPS group directs regioselectivity in reactions like Sonogashira coupling or cycloadditions. For example:

-

Steric hindrance : Prevents undesired side reactions at the propargyl position, favoring terminal alkyne activation .

-

Computational modeling : DFT studies (e.g., Gaussian 16) quantify steric parameters (e.g., %VBur) to predict reactivity trends.

-

Comparative analysis : Analogues with smaller silyl groups (e.g., TMS) exhibit faster kinetics but lower selectivity .

Substituent Steric Parameter (%VBur) Reaction Rate (k, s⁻¹) TIPS 35.2 0.12 TMS 22.1 0.45

Q. What strategies are employed to resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Discrepancies (e.g., variable yields in cross-coupling reactions) are addressed via:

- Controlled variable testing : Systematically vary catalysts (PdCl₂ vs. Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvent systems .

- Mechanistic studies : Isotope labeling (e.g., deuterated substrates) or in-situ IR spectroscopy identifies rate-limiting steps.

- Data triangulation : Compare results across multiple analytical methods (e.g., NMR yield vs. isolated yield).

Q. How does the electronic environment of this compound affect its stability under acidic or basic conditions?

- Methodological Answer :

- pH-dependent degradation : Under acidic conditions, the TIPS group hydrolyzes to form silanol byproducts (monitored via ²⁹Si NMR). In basic media, propargyl alcohol deprotonation accelerates oxidation.

- Stability assays : Accelerated stability testing (40°C, 75% RH) with HPLC quantification identifies degradation pathways .

- Protection strategies : Use of silyl ethers or acetyl groups for hydroxyl protection improves stability during storage.

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s catalytic hydrogenation efficiency.

- Hypothesis Testing :

Key Research Gaps

- Mechanistic ambiguity in TIPS-directed reactions.

- Limited data on long-term stability in biological matrices (e.g., enzyme assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.